![molecular formula C23H22N2O4S B3489942 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide](/img/structure/B3489942.png)
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide
Overview
Description
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a thienyl ring, and multiple methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thienyl Intermediate: : The thienyl ring is synthesized through a series of reactions starting from thiophene
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Coupling with Benzamide: : The thienyl intermediate is then coupled with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and methoxy substituents play crucial roles in binding interactions and overall molecular stability.
Comparison with Similar Compounds
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide: can be compared with other benzamide derivatives:
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4-dimethoxybenzamide: Has fewer methoxy groups, potentially altering its electronic properties and biological activity.
The presence of multiple methoxy groups in This compound makes it unique, providing distinct electronic and steric effects that influence its reactivity and interactions.
Properties
IUPAC Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-6-7-14(2)15(8-13)18-12-30-23(17(18)11-24)25-22(26)16-9-20(28-4)21(29-5)10-19(16)27-3/h6-10,12H,1-5H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGBEXPYSZRIOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC(=C(C=C3OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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